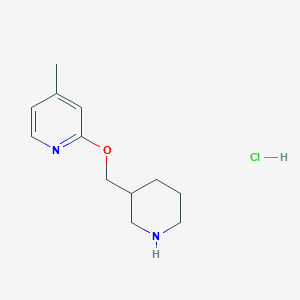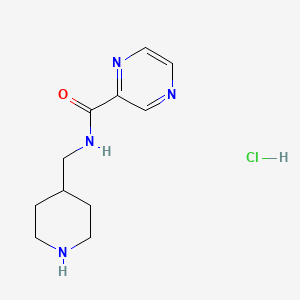
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxy group, a keto group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE typically involves the reaction of appropriate pyridine derivatives with methanol and other reagents under controlled conditions. One common method involves the esterification of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxylated derivatives .
Aplicaciones Científicas De Investigación
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory effects. The compound targets AP-1-mediated luciferase activity, suggesting its role in modulating gene expression and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A closely related compound with similar structural features.
Methyl 1,2-dihydro-1-methyl-2-oxopyridine-5-carboxylate: Another derivative with comparable chemical properties.
Uniqueness
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy group and keto functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
methyl 1-methoxy-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-8(11)6-3-4-7(10)9(5-6)13-2/h3-5H,1-2H3 |
Clave InChI |
DOYMWYUYUBWRJY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C(=O)C=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














